4-[(2-Bromoacetyl)amino]benzamide
Overview
Description
4-[(2-Bromoacetyl)amino]benzamide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a bromoacetyl group attached to an amino benzamide structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-[(2-Bromoacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with bromoacetyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
[ \text{4-aminobenzamide} + \text{bromoacetyl bromide} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
4-[(2-Bromoacetyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]benzamide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]benzamide involves its interaction with biological molecules, particularly proteins. The bromoacetyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function and interactions . This property is exploited in proteomics research to study protein dynamics and interactions.
Comparison with Similar Compounds
Similar compounds to 4-[(2-Bromoacetyl)amino]benzamide include:
2-Amino-4-bromobenzamide: This compound has a similar structure but lacks the acetyl group, which affects its reactivity and applications.
Benzamide, 2-bromo-: Another structurally related compound, differing in the position of the bromine atom and the absence of the acetyl group.
Compared to these compounds, this compound is unique due to the presence of both the bromoacetyl and amino groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGGLVDTRCODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299437 | |
Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-66-5 | |
Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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